molecular formula C21H20N2OS3 B5036696 5-Acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-(phenylsulfanylmethylsulfanyl)-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-(phenylsulfanylmethylsulfanyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5036696
M. Wt: 412.6 g/mol
InChI Key: RMWIDEBNIVYCCG-UHFFFAOYSA-N
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Description

“5-Acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-(phenylsulfanylmethylsulfanyl)-1,4-dihydropyridine-3-carbonitrile” is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-(phenylsulfanylmethylsulfanyl)-1,4-dihydropyridine-3-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted together.

    Introduction of the Thiophene and Sulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Acetylation and Methylation:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the nitrile group, converting them to alcohols or amines, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-Acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-(phenylsulfanylmethylsulfanyl)-1,4-dihydropyridine-3-carbonitrile” would depend on its specific biological activity. Generally, dihydropyridines can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of sulfur atoms and aromatic rings can enhance its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

“5-Acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-(phenylsulfanylmethylsulfanyl)-1,4-dihydropyridine-3-carbonitrile” is unique due to the presence of multiple functional groups, including the thiophene and sulfanyl groups, which can impart distinct chemical and biological properties compared to other dihydropyridines.

Properties

IUPAC Name

5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-(phenylsulfanylmethylsulfanyl)-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS3/c1-13-9-10-25-20(13)19-17(11-22)21(23-14(2)18(19)15(3)24)27-12-26-16-7-5-4-6-8-16/h4-10,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWIDEBNIVYCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=C2C(=O)C)C)SCSC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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